2,2,3,3,4,5-Hexamethylhexane
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Overview
Description
2,2,3,3,4,5-Hexamethylhexane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . This compound is characterized by its six methyl groups attached to a hexane backbone, making it a highly branched structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the hydrogenation of a precursor compound, such as 2,2,3,3,4,5-Hexamethylhexene, using hydrogen gas (H₂) in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,5-Hexamethylhexane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form various oxidation products, such as alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Substitution: Halogenation reactions typically use halogens (Cl₂, Br₂) in the presence of light or a catalyst to initiate the reaction.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives, such as 2,2,3,3,4,5-Hexamethylhexyl chloride or bromide, are common products.
Scientific Research Applications
2,2,3,3,4,5-Hexamethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of branched alkanes and their reactivity.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,5-Hexamethylhexane in chemical reactions involves the interaction of its branched alkane structure with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the methyl groups may be selectively oxidized to form alcohols or acids .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,5,5-Hexamethylhexane: Another highly branched alkane with a similar structure but different methyl group positions.
2,2,3,3,4,4-Hexamethylhexane: A structural isomer with different branching patterns.
Uniqueness
2,2,3,3,4,5-Hexamethylhexane is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of branching on alkane behavior .
Properties
CAS No. |
62185-12-0 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,3,4,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)10(3)12(7,8)11(4,5)6/h9-10H,1-8H3 |
InChI Key |
IFHVEHXJQMYGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
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